![molecular formula C18H16N4O5S B2403471 ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864926-90-9](/img/structure/B2403471.png)

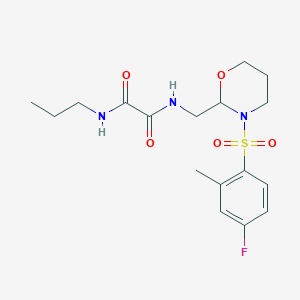

ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

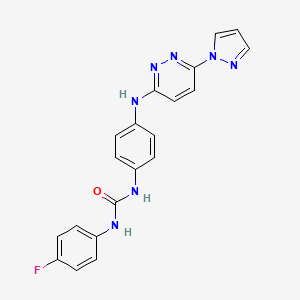

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH), a nitro group (-NO2), and a carboxylate ester group (-COOEt). It also features a thieno[2,3-c]pyridine ring, which is a type of heterocyclic ring containing both sulfur and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

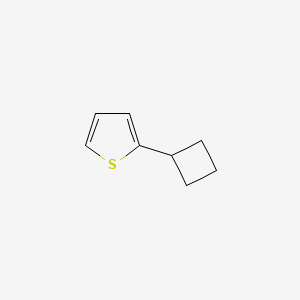

- Thiophene derivatives, including the compound , are utilized as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable for applications in various sectors, such as coatings, pipelines, and metal structures.

- Thiophene-based molecules play a crucial role in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene rings make them suitable for constructing efficient organic electronic devices.

- Thiophene-containing compounds exhibit diverse pharmacological activities. For instance:

- Anticancer : Some thiophene derivatives possess anticancer properties .

- Anti-inflammatory : Certain molecules with the thiophene ring system exhibit anti-inflammatory effects .

- Antimicrobial : Thiophene-mediated compounds also demonstrate antimicrobial activity .

- Antihypertensive and Anti-atherosclerotic : Other pharmacological properties include antihypertensive and anti-atherosclerotic effects .

- The compound’s structure suggests that it can act as an inhibitor of mitochondrial pyruvate transport . Pyruvate is a key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation.

- The presence of the thiophene ring system in various drugs underscores its significance. For example:

- Thiophene derivatives are synthesized using various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These synthetic routes enable the preparation of diverse thiophene-based compounds.

Corrosion Inhibition

Organic Semiconductors and Electronics

Pharmacological Properties

Mitochondrial Pyruvate Transport Inhibition

Drug Development

Heterocyclic Synthesis

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

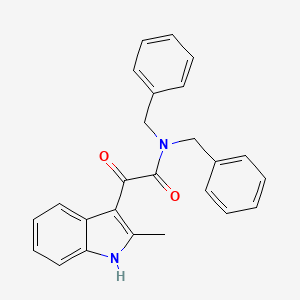

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of cyanoacetohydrazides , which are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds . These compounds have been found to have diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that cyanoacetohydrazides can act as both n- and c-nucleophiles . This means they can donate electrons to other molecules, leading to a variety of chemical reactions. The compound’s nitrobenzamido group could potentially undergo reduction to an amine, which could then interact with its targets.

Biochemical Pathways

Given the compound’s structural similarity to other cyanoacetohydrazides , it may be involved in similar biochemical pathways. These could include pathways related to inflammation, cancer, and viral infections .

Result of Action

Given the compound’s potential biological activities , it could potentially have anti-inflammatory, anticancer, or antiviral effects.

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For example, the temperature conditions can influence the chemoselectivity of reactions involving cyanoacetohydrazides . Additionally, the pH of the environment could affect the compound’s ionization state, which could in turn influence its interaction with its targets.

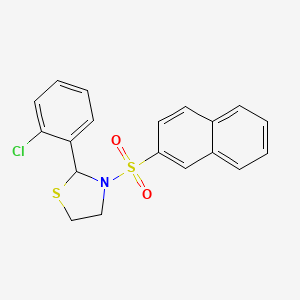

Propiedades

IUPAC Name |

ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-8-7-13-14(9-19)17(28-15(13)10-21)20-16(23)11-3-5-12(6-4-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJNBCLVRIKCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)

![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)

![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)

![(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2403406.png)

![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)